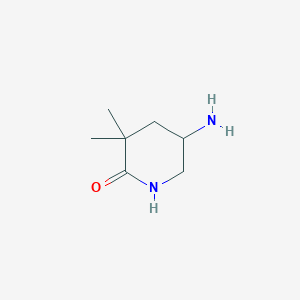

5-Amino-3,3-dimethylpiperidin-2-one

Description

5-Amino-3,3-dimethylpiperidin-2-one is a bicyclic lactam featuring a six-membered piperidin-2-one ring system substituted with an amino group at position 5 and two methyl groups at position 2. The compound’s structure combines rigidity (due to the lactam ring) with lipophilic character (imparted by the dimethyl groups), making it a valuable intermediate in pharmaceutical synthesis. The amino group enables hydrogen bonding, critical for interactions with biological targets, while the dimethyl substituents may enhance metabolic stability compared to non-methylated analogs .

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

5-amino-3,3-dimethylpiperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-7(2)3-5(8)4-9-6(7)10/h5H,3-4,8H2,1-2H3,(H,9,10) |

InChI Key |

FRJLNMXZKXCNCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CNC1=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,3-dimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanal with ammonia, followed by cyclization to form the piperidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. The compound is usually purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3,3-dimethylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-3,3-dimethylpiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-3,3-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The following table highlights key structural and functional differences between 5-Amino-3,3-dimethylpiperidin-2-one and related compounds:

Key Observations :

- Ring Size and Saturation : The piperidin-2-one core (6-membered) contrasts with pyrazin-2-one (6-membered but unsaturated) and pyrazole (5-membered), affecting conformational flexibility and binding selectivity.

Enzyme Inhibition

- 5-Amino-3,6-dihydro-1H-pyrazin-2-one: Patented as a β-secretase (BACE) inhibitor for Alzheimer’s disease, leveraging its planar structure for enzyme active-site binding .

- The dimethyl groups may reduce off-target interactions compared to pyrazinone derivatives.

Pharmaceutical Intermediates

- 5-Amino-2-nitrobenzoic acid: Used in dyes and antimicrobial agents due to its nitro and carboxylic acid groups .

- This compound: Likely serves as a precursor for CNS drugs, where the lactam ring’s rigidity optimizes receptor binding.

Physicochemical Properties

| Property | This compound | 5-Amino-3,6-dihydro-1H-pyrazin-2-one | 5-Amino-2-nitrobenzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~156.2 | ~141.1 | ~212.1 |

| LogP (Predicted) | 0.8–1.2 | -0.3 | 1.5 |

| Solubility | Moderate in polar solvents | High (due to unsaturated ring) | Low (due to nitro group) |

Implications: The target compound’s balanced LogP and moderate solubility make it suitable for oral drug formulations, contrasting with the highly soluble pyrazinone (prone to rapid clearance) and the poorly soluble nitrobenzoic acid.

Research Findings and Industrial Relevance

- Synthetic Utility: this compound’s dimethyl groups simplify purification via crystallization, a challenge in pyrazinone derivatives due to their polarity .

- Thermal Stability : The lactam ring’s stability under high-temperature conditions (e.g., 150°C) surpasses pyrazole derivatives, which may degrade under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.